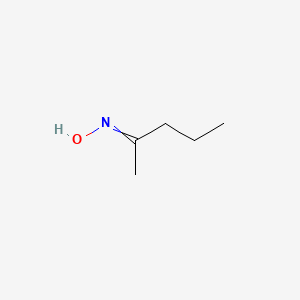

(E)-2-Pentanone oxime

Descripción general

Descripción

Oximes are renowned for their widespread applications in medicinal chemistry, serving as antidotes for organophosphate poisoning, drugs, and intermediates for the synthesis of several pharmacological derivatives . They are also valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies .

Synthesis Analysis

Oximes, such as aldoximes and ketoximes, are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .Molecular Structure Analysis

Oximes possess unique characteristics imparted by their nucleophilic nitrogen and oxygen, and their ambiphilic carbon . They share some commonalities with imines, which include the ability to access amines through reduction or the ability to isomerize about the double bond .Chemical Reactions Analysis

Oximes have reactivity towards photocatalysis and transition metals, making them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines .Physical And Chemical Properties Analysis

The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity . Despite their structural similarities, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .Aplicaciones Científicas De Investigación

Organism and Molecular-level Responses

A study investigated the response of the antioxidant enzyme superoxide dismutase (SOD) in earthworms to 2-Pentanone stress, revealing significant inhibition of SOD activity, which might increase lipid peroxidation. This research enriches the toxicological data of 2-Pentanone on soil organisms, addressing ecological risks (Sun et al., 2021).

Synthesis Processes

Research on the synthesis of 2,3-Pentanedione from 2-Pentanone highlights the use of classical nitration methods, achieving a total yield of 48.2% (Yunhao, 2011).

Metabolic Engineering

A groundbreaking study demonstrated the production of 2-Pentanone in Escherichia coli by metabolically engineering the organism to couple CoA-dependent chain elongation with the acetone production pathway, marking the first instance of 2-Pentanone synthesis in E. coli and achieving a titer of 240 mg/L (Lan et al., 2013).

Environmental Impact Studies

The atmospheric chemistry of 2-Pentanone and its reactivity with OH radicals were explored, contributing to the understanding of photochemical air pollution formation in urban and regional areas (Atkinson et al., 2000).

Mecanismo De Acción

Target of Action

It’s known that oximes like 2-pentanone oxime can react with aldehydes and ketones .

Mode of Action

The mode of action of 2-Pentanone oxime involves its reaction with aldehydes and ketones to form oximes . In these reactions, the nitrogen in the oxime acts as a nucleophile . The oxygen does act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes from aldehydes and ketones is a common reaction in organic chemistry .

Pharmacokinetics

The thermophysical properties of the compound have been evaluated .

Result of Action

The formation of oximes from aldehydes and ketones can have various implications depending on the specific context .

Action Environment

Some formulators have turned to 2-pentanone oxime as a replacement for meko due to its similar chemical structure and anti-skinning performance .

Direcciones Futuras

Oximes are valuable, versatile scaffolds of interest in medicinal and materials chemistry, as well as for synthetic use . Future directions in the development of oxime and other drug delivery systems into the CNS are being explored . The challenges of using oximes for diverse applications are being addressed, and insight into future directions in these areas is being offered .

Propiedades

IUPAC Name |

N-pentan-2-ylidenehydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-4-5(2)6-7/h7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSXGNXGAJUIPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031548 | |

| Record name | 2-Pentanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

623-40-5 | |

| Record name | 2-Pentanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-acetylpiperazin-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534716.png)

![N-Methyl-N-[2-oxo-2-[2-(1-propan-2-yltriazol-4-yl)propan-2-ylamino]ethyl]prop-2-enamide](/img/structure/B2534723.png)

![5-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2534726.png)

![1-[(4-Phenyltriazol-1-yl)methyl]benzotriazole](/img/structure/B2534729.png)

![N-[(3-Methylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534731.png)

![Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate](/img/structure/B2534732.png)